5-Ethoxypyrimidin-2-amine 5-Ethoxypyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 39268-74-1
VCID: VC0058256
InChI: InChI=1S/C6H9N3O/c1-2-10-5-3-8-6(7)9-4-5/h3-4H,2H2,1H3,(H2,7,8,9)
SMILES: CCOC1=CN=C(N=C1)N
Molecular Formula: C6H9N3O
Molecular Weight: 139.158

5-Ethoxypyrimidin-2-amine

CAS No.: 39268-74-1

Cat. No.: VC0058256

Molecular Formula: C6H9N3O

Molecular Weight: 139.158

* For research use only. Not for human or veterinary use.

5-Ethoxypyrimidin-2-amine - 39268-74-1

Specification

CAS No. 39268-74-1
Molecular Formula C6H9N3O
Molecular Weight 139.158
IUPAC Name 5-ethoxypyrimidin-2-amine
Standard InChI InChI=1S/C6H9N3O/c1-2-10-5-3-8-6(7)9-4-5/h3-4H,2H2,1H3,(H2,7,8,9)
Standard InChI Key NGWGYIGTWBAKAN-UHFFFAOYSA-N
SMILES CCOC1=CN=C(N=C1)N

Introduction

Chemical Properties and Structure

5-Ethoxypyrimidin-2-amine has the molecular formula C₆H₉N₃O with a molecular weight of 139.158 g/mol. The compound features a pyrimidine core, which is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. The structural characteristics of this compound are summarized in Table 1.

Table 1: Chemical Identity and Physical Properties of 5-Ethoxypyrimidin-2-amine

PropertyValue
Chemical Name5-Ethoxypyrimidin-2-amine
CAS Number39268-74-1
Molecular FormulaC₆H₉N₃O
Molecular Weight139.158 g/mol
IUPAC Name5-ethoxypyrimidin-2-amine
Standard InChIInChI=1S/C6H9N3O/c1-2-10-5-3-8-6(7)9-4-5/h3-4H,2H2,1H3,(H2,7,8,9)
Standard InChIKeyNGWGYIGTWBAKAN-UHFFFAOYSA-N
SMILESCCOC1=CN=C(N=C1)N

The compound contains an ethoxy group (-OCH₂CH₃) at the 5-position of the pyrimidine ring, which contributes to its lipophilicity and potential membrane permeability. The primary amine (-NH₂) at the 2-position serves as a hydrogen bond donor, enabling interactions with biological targets. This combination of functional groups creates a balanced profile of hydrophilic and lipophilic characteristics.

Synthesis Methods

Multiple synthetic routes can be employed to prepare 5-ethoxypyrimidin-2-amine, typically involving the functionalization of pyrimidine scaffolds. Based on related pyrimidine chemistry, several potential synthetic approaches can be outlined.

Nucleophilic Aromatic Substitution (SNAr)

One common approach involves nucleophilic aromatic substitution of halogenated pyrimidine precursors. Starting with 2,4-dichloro-5-ethoxypyrimidine, selective amination at the 2-position can be achieved under controlled conditions . The reaction typically proceeds as follows:

  • Treatment of 2,4-dichloro-5-ethoxypyrimidine with ammonia or ammonium hydroxide

  • Selective substitution at the more reactive 2-position

  • Purification to isolate the desired 5-ethoxypyrimidin-2-amine

The selectivity of this substitution is driven by the electronic effects of the pyrimidine ring, with the 2-position being more susceptible to nucleophilic attack than the 4-position .

From 5-Ethoxypyrimidine Precursors

Another synthetic route involves:

  • Starting with 5-ethoxy-pyrimidine-2,4-diol

  • Conversion to 2,4-dichloro-5-ethoxypyrimidine using phosphoryl chloride (POCl₃)

  • Selective amination at the 2-position using ammonia or ammonium hydroxide

This route has been documented to produce similar pyrimidine derivatives with yields ranging from 35-80% .

Copper-Catalyzed Etherification

For the preparation of the 5-ethoxy functionality, copper-catalyzed etherification of 5-bromopyrimidine derivatives can be employed:

  • Reaction of 2-amino-5-bromopyrimidine with ethanol in the presence of copper catalysts and 1,10-phenanthroline ligands

  • Formation of the 5-ethoxy bond under controlled temperature conditions

  • Isolation of 5-ethoxypyrimidin-2-amine

This method has shown efficacy in synthesizing structurally related pyrimidine derivatives with various alkoxy substituents .

Table 2: Comparison of Synthetic Routes for 5-Ethoxypyrimidin-2-amine

Synthetic RouteKey ReagentsTypical ConditionsExpected Yield Range
SNAr of 2,4-dichloro-5-ethoxypyrimidineNH₃ or NH₄OH80-85°C, 4-6 hours70-85%
From 5-ethoxypyrimidine-2,4-diolPOCl₃, NH₃1) POCl₃, reflux; 2) NH₃, RT35-50%
Copper-catalyzed etherificationCu catalyst, ethanol, 1,10-phenanthroline60-80°C, 8-12 hours40-60%

Reactivity and Chemical Behavior

The reactivity of 5-ethoxypyrimidin-2-amine is governed by the electronic properties of the pyrimidine ring and the functional groups attached to it.

Nucleophilic Sites

The amino group at the 2-position serves as a nucleophilic center, enabling further functionalization through:

  • Acylation reactions with acid chlorides or anhydrides

  • Alkylation with alkyl halides

  • Condensation reactions with aldehydes or ketones

These transformations allow for the synthesis of more complex derivatives with potential biological activity .

Electrophilic Aromatic Substitution

Biological ActivityStructural Features Contributing to ActivityRelated Compounds
Enzyme InhibitionHydrogen bonding capability of 2-amino groupPyrimidine-based kinase inhibitors
Antimicrobial EffectsHeterocyclic nitrogen and substitution pattern2-aminopyrimidine antibiotics
Anti-inflammatoryPyrimidine scaffold with specific substitutionsPyrimidine anti-inflammatory agents
CNS ActivityBalanced lipophilicity from ethoxy groupPyrimidine-based CNS drugs

The compound's relatively small size (MW < 150) and balanced hydrophilic-lipophilic profile suggest potential for good bioavailability, making it a promising scaffold for medicinal chemistry.

Building Block in Chemical Synthesis

5-Ethoxypyrimidin-2-amine serves as a valuable building block in the synthesis of more complex molecules:

  • As a core structure for developing kinase inhibitors

  • In the preparation of heterocyclic compounds with biological activity

  • As an intermediate in the synthesis of nucleoside analogues

These applications leverage the compound's functional groups for further derivatization and structural elaboration .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 5-ethoxypyrimidin-2-amine and its analogues provides insights into optimizing biological activity.

Effect of Substituents

The positioning and nature of substituents on the pyrimidine ring significantly influence biological activity:

  • The 2-amino group serves as a hydrogen bond donor, critical for interactions with protein targets

  • The 5-ethoxy group contributes to lipophilicity and can enhance membrane permeability

  • Modifications at other positions can fine-tune selectivity for specific biological targets

Comparative studies with related compounds suggest that the combination of these functional groups creates a balanced profile suitable for various biological applications .

Comparison with Similar Pyrimidine Derivatives

Table 4: Structural Comparison with Related Pyrimidine Derivatives

CompoundStructural DifferencesPotential Impact on Activity
5-Methoxypyrimidin-2-amineMethoxy vs. ethoxy at position 5Reduced lipophilicity, potentially altered bioavailability
4-Chloro-5-ethoxypyrimidin-2-amineAdditional chloro group at position 4Enhanced reactivity, potential for additional derivatization
5-Ethoxypyrimidin-4-amineAmino group at position 4 instead of 2Altered hydrogen bonding pattern, different target selectivity

These structural variations provide opportunities for optimizing compounds for specific applications through systematic modification of the pyrimidine scaffold .

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